molecular formula C17H18O3 B12527415 1-Propanone, 3-(2-hydroxyethoxy)-1,3-diphenyl- CAS No. 652146-33-3

1-Propanone, 3-(2-hydroxyethoxy)-1,3-diphenyl-

Cat. No.: B12527415
CAS No.: 652146-33-3
M. Wt: 270.32 g/mol
InChI Key: XCHMKOCYDDCJTB-UHFFFAOYSA-N
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Description

1-Propanone, 3-(2-hydroxyethoxy)-1,3-diphenyl- is a chemical compound with the molecular formula C17H18O3. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a propanone group attached to a diphenyl structure with a hydroxyethoxy substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Propanone, 3-(2-hydroxyethoxy)-1,3-diphenyl- typically involves the reaction of 1,3-diphenylpropanone with ethylene glycol under acidic or basic conditions. The reaction is carried out at elevated temperatures to facilitate the formation of the hydroxyethoxy group.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-Propanone, 3-(2-hydroxyethoxy)-1,3-diphenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The hydroxyethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be employed for substitution reactions.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted ethers or esters.

Mechanism of Action

The mechanism of action of 1-Propanone, 3-(2-hydroxyethoxy)-1,3-diphenyl- involves its role as a photoinitiator. Upon exposure to light, the compound undergoes homolytic cleavage to generate free radicals. These radicals initiate polymerization reactions by reacting with monomers to form polymer chains. The hydroxyethoxy group enhances the solubility and compatibility of the compound with various substrates .

Comparison with Similar Compounds

Uniqueness: 1-Propanone, 3-(2-hydroxyethoxy)-1,3-diphenyl- is unique due to its specific structure, which combines the properties of a ketone and an ether. This combination allows it to participate in a wide range of chemical reactions and enhances its utility in various applications, particularly in the field of photopolymerization.

Properties

CAS No.

652146-33-3

Molecular Formula

C17H18O3

Molecular Weight

270.32 g/mol

IUPAC Name

3-(2-hydroxyethoxy)-1,3-diphenylpropan-1-one

InChI

InChI=1S/C17H18O3/c18-11-12-20-17(15-9-5-2-6-10-15)13-16(19)14-7-3-1-4-8-14/h1-10,17-18H,11-13H2

InChI Key

XCHMKOCYDDCJTB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CC(=O)C2=CC=CC=C2)OCCO

Origin of Product

United States

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